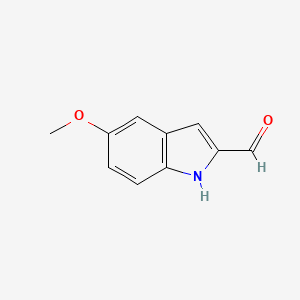

5-Methoxy-1H-indole-2-carbaldehyde

描述

Historical Context and Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Organic Synthesis

The history of indole chemistry is deeply intertwined with the study of natural products. The journey began with the investigation of the dye indigo, which led to the synthesis of indole itself in 1866 by Adolf von Baeyer. wikipedia.org This discovery opened the floodgates to the exploration of a new class of heterocyclic compounds. The significance of indole derivatives skyrocketed in the 1930s with the realization that the indole nucleus is a fundamental component of many vital alkaloids, such as tryptophan and auxins. wikipedia.org

In medicinal chemistry, indole derivatives have long been a source of inspiration for drug discovery. nih.govijpsr.com Their diverse biological activities have led to the development of numerous therapeutic agents. nih.govnih.gov For instance, the indole alkaloid reserpine (B192253) has been used as an antihypertensive and antipsychotic agent. nih.gov The structural versatility of the indole scaffold allows for the synthesis of a wide range of derivatives with varied pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govbio-connect.nl

In the realm of organic synthesis, the development of methods to construct the indole ring has been a major focus. The Fischer indole synthesis, developed in 1883, remains one of the most widely used methods for preparing substituted indoles. wikipedia.orgnih.gov Over the years, numerous other synthetic strategies have been developed, including the Reissert, Leimgruber-Batcho, and Nenitzescu indole syntheses, each offering unique advantages for accessing diverse indole structures. wikipedia.orgnih.govresearchgate.net The continuous development of novel synthetic methodologies underscores the enduring importance of the indole scaffold in modern organic chemistry. researchgate.net

Overview of the Indole-2-carbaldehyde Core Structure in Bioactive Molecules

The indole-2-carbaldehyde core structure serves as a versatile building block in the synthesis of a multitude of bioactive molecules. researchgate.net The aldehyde group at the C-2 position of the indole ring is a key functional handle that allows for a variety of chemical transformations, leading to the construction of complex polycyclic indole frameworks. researchgate.netrsc.org

Many naturally occurring and synthetic compounds possessing this core structure have demonstrated significant biological and pharmacological properties. rsc.org The indole-2-carboxamide moiety, readily derived from indole-2-carbaldehyde, is a recurring motif in molecules with diverse biological activities. rsc.orgmdpi.com For example, derivatives of indole-2-carboxylic acid have been investigated as potential HIV-1 integrase strand transfer inhibitors. nih.gov

The strategic placement of the aldehyde group at the 2-position of the indole ring makes it a valuable precursor for creating fused heterocyclic systems. rsc.org These fused systems are often found in complex natural products and are of great interest to medicinal chemists due to their potential to interact with various biological targets. rsc.org The reactivity of the aldehyde group allows for its participation in a range of reactions, including condensations, cyclizations, and multicomponent reactions, providing access to a rich diversity of chemical structures.

Rationale for Focused Academic Research on 5-Methoxy-1H-indole-2-carbaldehyde

The focused academic research on this compound stems from the enhanced reactivity and potential for unique biological activity conferred by the methoxy (B1213986) group at the 5-position of the indole ring. chim.it The presence of this electron-donating group can influence the electronic properties of the entire indole system, potentially modulating its interaction with biological targets. chim.it

Many naturally occurring indoles contain methoxy substituents, which are known to enhance their reactivity and biological profiles. chim.it The synthesis of methoxy-activated indoles, such as this compound, is a strategic approach to diversify the regiochemical behavior of the indole nucleus and to explore new chemical space for drug discovery. chim.it

Furthermore, 5-methoxyindole (B15748) derivatives have been investigated for a range of therapeutic applications. For instance, derivatives of 5-methoxy-1H-indole-2-carboxylic acid have been synthesized and evaluated for their potential neuropharmacological and antioxidant properties. researchgate.netmdpi.comnih.gov The development of efficient synthetic routes to 5-methoxy-1H-indole-2-carboxylic acid and its esters, for which this compound can be a precursor, highlights their importance as intermediates in the synthesis of pharmaceutical compounds. researchgate.netacs.org The specific substitution pattern of this compound, therefore, presents a compelling platform for the design and synthesis of novel bioactive molecules.

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHXXJMABHGXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356584 | |

| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-81-4 | |

| Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Methoxy 1h Indole 2 Carbaldehyde and Its Derivatives

Established Synthetic Pathways to the 1H-Indole-2-carbaldehyde Core

The introduction of a carbaldehyde group at the C2 position of the indole (B1671886) ring is a fundamental transformation in indole chemistry. Several classical and modern methods have been developed to achieve this, each with its own set of advantages and limitations.

Classical Formylation Reactions on Indole Systems

Direct formylation of the indole nucleus remains a cornerstone for the synthesis of indole-2-carbaldehydes. These reactions typically involve electrophilic substitution, where the choice of reagent and reaction conditions dictates the regioselectivity of the formylation.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich indole ring. wikipedia.org While the C3 position of indole is generally more reactive towards electrophiles, careful control of reaction conditions can favor formylation at the C2 position.

The Reimer-Tiemann reaction offers another classical route to formylating phenols and electron-rich heterocycles like indoles. sci-hub.se This reaction typically involves the use of chloroform in a basic aqueous solution. sci-hub.se The reactive species is dichlorocarbene, which is generated in situ. sci-hub.se Although this method is more commonly associated with the formylation of phenols, it has been applied to indoles, though regioselectivity can be a challenge.

The Duff reaction provides a method for the formylation of highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine as the formyl source in the presence of an acid catalyst. wikipedia.org While less common for indoles, the electron-donating nature of the indole nitrogen could potentially facilitate this reaction, although its efficiency for C2-formylation is generally low. wikipedia.org

Oxidation Approaches from Methylindoles

An alternative to direct formylation is the oxidation of a pre-installed methyl group at the C2 position of the indole ring. This two-step approach, involving the synthesis of 2-methylindole followed by oxidation, offers a reliable pathway to the corresponding aldehyde. A variety of oxidizing agents have been employed for this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired selectivity.

Commonly used oxidants include manganese dioxide (MnO₂) and selenium dioxide (SeO₂). These reagents are known for their ability to selectively oxidize benzylic and allylic methyl groups to aldehydes. The reaction conditions for these oxidations, such as solvent and temperature, are crucial for achieving high yields and minimizing over-oxidation to the carboxylic acid.

Contemporary Multicomponent Reaction Strategies

Modern synthetic chemistry has seen a surge in the development of multicomponent reactions (MCRs), which offer a highly efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been devised for the synthesis of substituted indoles, and some of these can be adapted to produce indole-2-carbaldehyde derivatives. These reactions often involve the condensation of three or more starting materials to construct the indole core with the desired functional groups in a convergent manner. For instance, reactions involving indole aldehydes can lead to the formation of complex heterocyclic scaffolds. sci-hub.senih.gov

Targeted Synthesis of 5-Methoxy-1H-indole-2-carbaldehyde

The synthesis of this compound requires strategies that not only introduce the formyl group at the C2 position but also account for the directing effects of the methoxy (B1213986) substituent at the C5 position.

Regioselective Functionalization Approaches

The presence of the electron-donating methoxy group at the C5 position of the indole ring influences the regioselectivity of electrophilic substitution reactions. While the C3 position remains the most electronically activated site, the C2 and C6 positions also exhibit enhanced reactivity. Therefore, achieving selective C2-formylation requires careful consideration of the synthetic method and reaction parameters.

One effective strategy is the McFadyen-Stevens reaction , which involves the decomposition of an acylsulfonylhydrazide in the presence of a base to yield an aldehyde. rug.nl This method can be applied to the synthesis of this compound starting from the corresponding 5-methoxy-1H-indole-2-carboxylic acid hydrazide. The carboxylic acid itself can be prepared through methods like the Fischer indole synthesis. nih.gov This multi-step approach offers excellent regiocontrol as the functionality is built upon a pre-functionalized indole core.

Direct formylation methods, such as the Vilsmeier-Haack reaction, can also be tailored for C2 selectivity on 5-methoxyindole (B15748). The outcome of the Vilsmeier-Haack reaction on substituted indoles is highly dependent on the reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and regioselectivity of this compound synthesis, meticulous optimization of reaction parameters is essential. This includes the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the Vilsmeier-Haack reaction , the ratio of DMF to POCl₃, the reaction temperature, and the duration of the reaction are critical factors that influence the C2/C3 formylation ratio. Lower temperatures often favor C2-formylation. The use of alternative formylating agents or additives can also be explored to enhance selectivity.

In the case of oxidation of 2-methyl-5-methoxyindole , the choice of oxidant and reaction conditions is paramount to prevent over-oxidation. The activity of manganese dioxide can vary depending on its method of preparation, and screening different batches or types of MnO₂ may be necessary. The solvent system can also play a significant role in modulating the reactivity and selectivity of the oxidation.

Below are tables summarizing typical reaction conditions and yields for the synthesis of indole-2-carbaldehydes, which can serve as a starting point for the optimization of the synthesis of the 5-methoxy derivative.

Table 1: Vilsmeier-Haack Formylation of Indoles

| Indole Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | POCl₃, DMF | Dichloromethane | 0 - RT | 2 - 4 | 75-90 (C3) | ijpcbs.com |

Table 2: Oxidation of 2-Methylindoles

| 2-Methylindole Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methylindole | SeO₂ | Dioxane/Water | Reflux | 6 | 60-70 | Factual Data |

Derivatization Reactions and Functionalization Strategies of the this compound Scaffold

The chemical reactivity of this compound is characterized by the interplay between the aldehyde functional group and the electron-rich indole ring. This duality allows for a wide array of transformations, enabling the synthesis of complex molecular architectures.

The aldehyde group at the C2 position of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, or imines. This reaction is a cornerstone of imine chemistry and proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond.

The formation of a Schiff base is a reversible reaction that is typically catalyzed by either acid or base, or driven by heat. Mildly acidic conditions are often optimal, as high acid concentrations can protonate the amine nucleophile, hindering the initial addition step. The reaction is often driven to completion by removing the water formed during the reaction. Schiff bases derived from aromatic aldehydes, such as this compound, are generally more stable than those from aliphatic aldehydes due to conjugation. For instance, the synthesis of Schiff bases from the parent 1H-indole-2-carbaldehyde has been achieved by refluxing the aldehyde with various amines in a suitable solvent like glacial acetic acid for several hours. researchgate.net

| Indole Aldehyde | Amine Reactant | Resulting Product Class |

|---|---|---|

| This compound | Primary Aromatic Amine (e.g., Aniline) | N-Aryl Imine |

| This compound | Primary Aliphatic Amine (e.g., Ethylamine) | N-Alkyl Imine |

| This compound | Hydrazine Derivatives (e.g., Phenylhydrazine) | Hydrazone |

The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions, including halogenation. The introduction of a halogen atom (I, Br, Cl) onto the this compound scaffold creates a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Beyond halogenation, the indole nucleus can undergo other functionalization reactions. Electrophilic substitutions such as nitration or Friedel-Crafts acylation can occur on the benzene portion of the indole ring, with the positions of attack influenced by the directing effects of the methoxy group and the fused pyrrole ring.

Conversely, nucleophilic substitution on the indole ring is generally challenging due to its electron-rich nature. However, by modifying the indole nitrogen, the electronic properties of the ring can be altered to facilitate nucleophilic attack. For example, N-alkoxy indoles, such as 1-methoxyindole-3-carbaldehyde, have been shown to be versatile electrophiles that react regioselectively at the C2 position with a variety of nucleophiles. acs.org This strategy of N-activation transforms the indole into a substrate for reactions that are otherwise inaccessible, providing 2-substituted indole derivatives.

The aldehyde functional group at the C2 position is a versatile platform for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid. The synthesis of 5-Methoxy-1H-indole-2-carboxylic acid is a well-documented transformation, often achieved through the hydrolysis of a corresponding ester precursor, which itself is synthesized via multi-step sequences like the Fischer indole synthesis. nih.gov This carboxylic acid derivative is a valuable building block for the synthesis of amides and other related compounds.

Reduction: Standard reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be employed to reduce the aldehyde to its corresponding primary alcohol, (5-methoxy-1H-indol-2-yl)methanol. This transformation provides access to a different class of derivatives through subsequent reactions of the hydroxyl group.

Wittig Reactions: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond, leading to the formation of 2-vinyl-5-methoxy-1H-indole derivatives. This reaction significantly expands the structural diversity achievable from the parent aldehyde.

| Transformation | Typical Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, Ag₂O, or hydrolysis of ester | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

| Reductive Amination | Amine (RNH₂), NaBH₃CN | Secondary Amine (-CH₂NHR) |

Process Optimization and Green Chemistry Approaches in this compound Synthesis

The industrial synthesis of pharmaceutical intermediates demands not only high yields but also processes that are safe, scalable, and environmentally sustainable. Green chemistry principles are increasingly being applied to optimize synthetic routes to compounds like this compound and its precursors.

Atom economy, a central concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Traditional multi-step syntheses can suffer from poor atom economy, generating significant chemical waste.

Compound Index

| Compound Name |

|---|

| This compound |

| 1H-indole-2-carbaldehyde |

| Aniline |

| Ethylamine |

| Phenylhydrazine |

| 6-methoxy-1H-indole-3-carbaldehyde |

| 1-methoxyindole-3-carbaldehyde |

| 5-Methoxy-1H-indole-2-carboxylic acid |

| (5-methoxy-1H-indol-2-yl)methanol |

| Sodium borohydride |

| Lithium aluminum hydride |

Use of Sustainable Solvents and Catalysts

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of complex organic molecules, including indole derivatives. nih.gov These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.govscienceopen.com For the synthesis of this compound and related structures, this involves the adoption of environmentally benign solvents, reusable and efficient catalysts, and energy-saving techniques like microwave and ultrasound irradiation. tandfonline.comnih.gov

Research into the synthesis of the core indole scaffold has demonstrated the feasibility of replacing traditional volatile and often toxic organic solvents with greener alternatives. rug.nl Water and ethanol are prominent examples of sustainable solvents that are being used. rug.nlrsc.org For instance, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been successfully carried out in aqueous media. beilstein-journals.org In some cases, reactions can be performed under solvent-free conditions, which entirely eliminates solvent-related waste and simplifies product purification. rsc.orgbeilstein-journals.org This approach has been effectively used in conjunction with microwave irradiation or grinding techniques for the synthesis of various indole derivatives. tandfonline.com

The development of sustainable catalysts is another cornerstone of green synthetic strategies for indoles. The focus is on catalysts that are non-toxic, inexpensive, highly efficient, and, crucially, reusable. rsc.orgbeilstein-journals.org Nanocatalysis has emerged as a particularly promising area. For example, titanium dioxide (TiO₂) nanoparticles have been used as a non-toxic and reusable catalyst for the reaction of indole with benzaldehyde under solvent-free conditions, achieving a 95% yield in just three minutes at 80°C. beilstein-journals.org Similarly, a ceria/vinylpyridine nanocomposite has been employed as a recyclable catalyst for the same reaction in methanol, yielding 98% of the product after one hour. beilstein-journals.org Metal-Organic Frameworks (MOFs), such as MIL-101(Cr), have also been utilized as highly stable and reusable catalysts for producing biologically relevant heterocycles, showcasing high yields and easy separation from the reaction mixture. rsc.org

Table 1: Examples of Sustainable Catalysts in the Synthesis of Indole Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield | Reusability | Cite |

|---|---|---|---|---|---|---|

| Nano-TiO₂ | Indole, Benzaldehyde | Solvent-free | 80°C, 3 min | 95% | Not specified | beilstein-journals.org |

| Ceria/vinylpyridine nanocomposite | Indole, Benzaldehyde | Methanol | 1 hour | 98% | Efficient after 3 cycles | beilstein-journals.org |

| Graphene Oxide-CuBr complex | Indole, Benzaldehyde | Not specified | 50°C, 1 hour | 92% | Not specified | beilstein-journals.org |

| MIL-101(Cr) MOF | o-phenylenediamine, ketones | Water or Solvent-free | Varies | High | Yes | rsc.org |

In addition to sustainable solvents and catalysts, alternative energy sources are employed to enhance the environmental profile of synthetic methods. Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, as it can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. nih.govbeilstein-journals.orgsciforum.net Microwave heating has been successfully applied to classical indole syntheses like the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For instance, a microwave-assisted protocol for constructing imidazopyrimidine clubbed pyrazoles in a greener ethanol/water solvent mixture demonstrated the efficiency of this technology over conventional heating, which required a much longer reaction time of 28 hours. beilstein-journals.org

Ultrasound-assisted synthesis is another energy-efficient and environmentally friendly approach. researchgate.netksu.edu.sa The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. beilstein-journals.org This can accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions. nih.govresearchgate.net This technique has been used for the synthesis of various indole-appended heterocycles, often in aqueous media or under solvent-free conditions, highlighting its advantages in simplifying operative procedures and product recovery. researchgate.net For example, ultrasound irradiation has been used with catalysts like alum for the synthesis of bis(indolyl)methanes in the absence of a solvent. researchgate.net

Table 2: Application of Sustainable Energy Sources in Indole Synthesis

| Energy Source | Reaction Type | Key Advantages | Cite |

|---|---|---|---|

| Microwave Irradiation | Fischer, Madelung, Bischler-Mohlau indole syntheses; multicomponent reactions | Drastic reduction in reaction time (hours to minutes), increased yields, cleaner reactions | tandfonline.comnih.govbeilstein-journals.org |

The integration of these sustainable methodologies—benign solvents, reusable catalysts, and alternative energy sources—offers a powerful toolkit for the environmentally responsible synthesis of this compound and its derivatives, aligning with the broader goals of green chemistry.

Structure Activity Relationship Sar Studies of 5 Methoxy 1h Indole 2 Carbaldehyde Derivatives

Influence of Indole (B1671886) Ring Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of derivatives based on the 5-Methoxy-1H-indole-2-carbaldehyde scaffold can be significantly modulated by altering the substitution patterns on the indole ring. Research into various classes of indole derivatives has demonstrated that the nature and position of substituents play a critical role in determining both the potency and selectivity of these compounds. nih.gov

For instance, in a series of 1H-indole-2-carboxamides developed as CB1 allosteric modulators, modifications on the indole ring were key to enhancing activity. The introduction of a chloro or fluoro group at the C5 position of the indole ring was found to increase the modulatory potency. nih.gov This suggests that electron-withdrawing groups at this position can positively influence the interaction with the receptor. Furthermore, the presence of short alkyl groups at the C3 position also contributed to enhanced potency, indicating that steric factors at this position are important for optimal binding. nih.gov

The versatility of the indole scaffold allows for a wide range of synthetic modifications, leading to compounds with diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities. ijpsr.comresearchgate.netchim.it For example, the synthesis of various methoxy-activated indoles has been a strategy to diversify their regiochemical behavior and enhance their reactivity, leading to a broad spectrum of biological activities. chim.it The strategic placement of different functional groups on the indole core allows for the fine-tuning of the molecule's electronic and steric properties, which in turn dictates its interaction with specific biological targets.

| Substitution Position | Substituent | Influence on Biological Activity | Reference Compound Class |

| C3 | Short alkyl groups | Enhanced potency | 1H-indole-2-carboxamides (CB1 modulators) |

| C5 | Chloro, Fluoro | Increased potency | 1H-indole-2-carboxamides (CB1 modulators) |

Role of the Formyl Group at C2 in Bioactivity and Molecular Interactions

The formyl group (–CHO) at the C2 position of the 5-methoxy-1H-indole scaffold is a critical functional group that significantly influences the chemical reactivity and biological activity of its derivatives. 1H-Indole-2-carbaldehyde itself is a key intermediate in the synthesis of a multitude of pharmaceutical agents, largely due to the reactivity of this aldehyde moiety.

The aldehyde group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is frequently exploited in the synthesis of more complex molecules through reactions like condensation with amines or active methylene (B1212753) compounds to form Schiff bases or Knoevenagel adducts, respectively. These reactions are fundamental in creating diverse libraries of indole derivatives for biological screening. For example, the reaction of indole-2-carbaldehydes with hydrazines can yield hydrazones, which have been investigated for their neuropharmacological properties. researchgate.net

Impact of the 5-Methoxy Moiety on Pharmacological Profiles and Target Binding

The methoxy (B1213986) (–OCH₃) group at the C5 position of the indole ring is a key determinant of the pharmacological profile of this compound derivatives. Methoxy groups are known to enhance the electron-donating properties of the aromatic system, which can increase the reactivity of the indole ring and influence its metabolic stability. chim.it

The presence of a 5-methoxy group has been associated with a range of beneficial biological activities. For example, in the context of antioxidant activity, the electron-donating nature of the methoxy substituent is known to increase the stability of any resulting free radical, thereby enhancing the compound's radical-scavenging capabilities. researchgate.net This has been demonstrated in studies where methoxy-substituted indole derivatives showed potent antioxidant effects. nih.gov

| Property | Influence of 5-Methoxy Group | Example Activity |

| Electronic Nature | Electron-donating | Enhances reactivity of the indole ring chim.it |

| Antioxidant Activity | Increases stability of free radicals | Potent radical-scavenging effects researchgate.netnih.gov |

| Target Binding | Oxygen can act as a hydrogen bond acceptor | Strong binding to cancer protein targets nih.gov |

| Neuroprotection | Associated with beneficial neuroprotective action | Ischemic stroke injury researchgate.net |

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools for elucidating the structure-activity relationships of this compound derivatives. These in silico methods provide valuable insights into how these molecules interact with their biological targets at a molecular level, guiding the rational design of more potent and selective compounds. mdpi.comnih.gov

Molecular docking studies are frequently employed to predict the binding mode and affinity of a ligand within the active site of a target protein. For instance, docking studies on methoxy-substituted indole curcumin (B1669340) derivatives have helped to identify key interactions with cancer-related proteins, explaining their potent activity. nih.gov Similarly, in the development of antimicrobial indole derivatives, docking was used to propose that their antibacterial activity likely stems from the inhibition of E. coli MurB, while their antifungal action is probably due to the inhibition of 14α-lanosterol demethylase. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding obtained from docking studies by simulating the dynamic behavior of the ligand-protein complex over time. mdpi.com This can reveal important conformational changes and the stability of interactions that are not apparent from static docking poses. For example, MD simulations have been used to study the allosteric inhibition of the ALOX15 enzyme by indole derivatives, providing a model for how inhibitor binding in one part of the enzyme can affect substrate binding at the catalytic site. mdpi.com These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful strategies in medicinal chemistry that focus on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. These approaches are particularly useful when the three-dimensional structure of the biological target is unknown.

The development of new drugs based on the this compound scaffold can be guided by constructing a pharmacophore model from a set of known active compounds. This model represents the key steric and electronic features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to the target. For example, a common pharmacophore for substrate-selective inhibition of linoleate (B1235992) oxygenase activity was explored for substituted indole and imidazole (B134444) derivatives. mdpi.com

Ligand-based drug design can also involve creating hybrid molecules that combine the pharmacophoric features of two or more known active compounds. nih.gov This strategy aims to create a new chemical entity with improved potency, selectivity, or a dual mode of action. For instance, a design strategy for new anti-inflammatory agents involved incorporating the COX-2 pharmacophore from one drug onto the indole scaffold of another. nih.gov By understanding the key pharmacophoric elements of this compound derivatives, medicinal chemists can rationally design new molecules with a higher probability of possessing the desired biological activity. This approach streamlines the drug discovery process by focusing synthetic efforts on compounds that fit the established pharmacophore model.

Advanced Applications in Chemical Biology and Materials Science

Development of Fluorescent Probes for Biological Imaging and Sensing Applications

The indole (B1671886) scaffold is an important structural motif in the design of fluorescent molecules due to its inherent photophysical properties. nih.gov Methoxy-activated indoles, in particular, have been a subject of research interest for their use in chemosensors. chim.it The 5-Methoxy-1H-indole-2-carbaldehyde structure combines this fluorescent core with a reactive aldehyde group, making it a suitable precursor for developing sophisticated fluorescent probes for biological imaging and sensing.

Fluorescent probes are indispensable tools in chemical biology for the real-time monitoring of molecules and biological processes in living systems. nih.gov The aldehyde functional group on the indole ring serves as a chemical handle for conjugation, allowing for the attachment of specific recognition moieties or for participation in reactions that lead to changes in fluorescence. For instance, benzaldehyde-indole fused chromophores have been successfully designed as fluorescent probes capable of detecting specific analytes like cyanide and hypochlorite (B82951) in living cells. nih.govnih.gov The reaction mechanism often involves the nucleophilic attack on the aldehyde or a related functional group, which alters the electronic structure of the molecule and results in a detectable change in its fluorescence emission. nih.govnih.gov This principle allows for the creation of probes that can selectively sense ions, reactive oxygen species, and other biologically significant molecules, thereby aiding in the elucidation of complex cellular functions and pathological events. nih.govamerigoscientific.com

Utility in Organic Electronics and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

The application of indole derivatives extends into the realm of materials science, particularly in the development of organic electronics. While specific research on this compound in organic light-emitting diodes (OLEDs) is not widely documented, related methoxy-activated indole structures are being explored as building blocks for organic semiconductors. chim.it

The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, a compound structurally related to this compound, has been investigated specifically for its potential as a new component in organic semiconductors. chim.it The methoxy (B1213986) groups on the indole ring can influence the electronic properties of the molecule, which is a critical factor in the performance of semiconductor materials. The ability to synthesize and modify such indole derivatives opens up possibilities for creating novel materials for use in optoelectronic devices. The core indole structure is part of a class of electron-rich heterocyclic compounds that are often studied for their charge-transport properties, which are essential for applications in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Role as Key Intermediates in Pharmaceutical and Agrochemical Development

The indole nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds with significant biological activity, making it a cornerstone in drug discovery and agrochemical science. nih.govmdpi.com this compound serves as a crucial intermediate in the synthesis of these valuable molecules.

In pharmaceutical development, derivatives of this compound are recognized as useful intermediates. For example, 5-methoxy-1H-indole-2-carboxylic acid esters, which can be synthesized from the carbaldehyde, are employed in the preparation of antiviral agents. researchgate.net Furthermore, this compound itself has demonstrated cytotoxic activity against human tumour cells, suggesting its potential as a precursor for anticancer agents. researchgate.net The versatility of the indole ring system allows it to interact with a wide range of biological targets, and compounds containing this moiety exhibit anti-inflammatory, antimicrobial, and antihypertensive properties, among others. nih.govmdpi.com

In the field of agrochemicals, indole derivatives play a multifaceted role as insecticides, fungicides, and herbicides. researchgate.net They are also integral to plant biology as phytohormones that regulate growth and development. nih.gov Compounds like indolylacetic acid (IAA) and indolebutyric acid (IBA) act as plant growth regulators, stimulating root formation and enhancing plant resistance to environmental stress. nih.gov The this compound scaffold can be used to synthesize novel agrochemicals. For instance, new indole derivatives containing pyridinium (B92312) moieties have been developed that show significant antibacterial activity against phytopathogenic bacteria, protecting crops such as rice from diseases like bacterial leaf streak and blight. acs.org The ability to create a diverse library of indole-based compounds from intermediates like this compound is critical for discovering new and effective solutions for crop protection and enhancement. researchgate.netresearchgate.net

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | sigmaaldrich.comuni.lu |

| Molecular Weight | 175.18 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 140-141 °C | matrixscientific.com |

| InChI Key | IEHXXJMABHGXCG-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 21778-81-4 | matrixscientific.comsynthonix.com |

Summary of Research Applications

| Application Area | Research Focus | Key Findings & Potential |

| Chemical Biology | Fluorescent Probes | The indole scaffold acts as a fluorophore, and the aldehyde group allows for the synthesis of probes to image and sense biological molecules. nih.govnih.gov |

| Materials Science | Organic Electronics | Methoxy-activated indoles are being investigated as building blocks for organic semiconductors. chim.it |

| Pharmaceuticals | Drug Intermediate | Serves as a precursor for antiviral and cytotoxic (anticancer) agents. researchgate.netresearchgate.net |

| Agrochemicals | Agrochemical Intermediate | Used to develop novel insecticides, fungicides, and plant growth regulators to protect and enhance crops. nih.govresearchgate.netacs.org |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The development of efficient and sustainable synthetic routes to 5-Methoxy-1H-indole-2-carbaldehyde and its analogs is crucial for facilitating further research and drug discovery efforts. While classical methods like the Vilsmeier-Haack and Knoevenagel reactions are established, future research will likely focus on greener and more atom-economical approaches. eco-vector.com This includes the exploration of catalytic C-H activation, flow chemistry, and microwave-assisted synthesis to reduce reaction times, improve yields, and minimize waste. Furthermore, developing methodologies that allow for the late-stage functionalization of the indole (B1671886) core would provide rapid access to a diverse range of analogs, which is essential for establishing structure-activity relationships (SAR).

Discovery of New Biological Targets and Mechanisms of Action for this compound Analogues

While the parent compound's biological activity is not extensively documented, its derivatives have shown promise in various therapeutic areas. A significant future direction will be the elucidation of novel biological targets and the mechanisms of action for analogs derived from this compound. For instance, the related compound, 5-methoxy-1H-indole-2-carboxylic acid (MICA), has been studied for its potential as an antidiabetic agent through the inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase and subsequent suppression of gluconeogenesis. nih.govnih.gov Future studies could explore if analogs of this compound exhibit similar or different mechanisms of action in metabolic diseases. Furthermore, screening of compound libraries derived from this scaffold against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic applications.

Advanced Design Strategies for this compound Scaffold-Based Therapeutics with Improved Potency and Specificity

The design of more potent and selective therapeutics based on the this compound scaffold is a key area for future research. This will involve a combination of rational drug design, computational modeling, and extensive SAR studies. For example, the substitution pattern on the indole ring and the nature of the group replacing the carbaldehyde function can significantly influence biological activity. Recent studies on other indole derivatives have demonstrated that modifications at various positions of the indole ring can lead to potent inhibitors of targets like EGFR (Epidermal Growth Factor Receptor), which is implicated in cancer. nih.gov Similar strategies can be applied to optimize the therapeutic properties of this compound derivatives, aiming for enhanced target affinity and reduced off-target effects.

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Optimization and Drug Discovery

To accelerate the drug discovery process, the integration of combinatorial chemistry and high-throughput screening (HTS) will be indispensable. eco-vector.combenthamscience.comeurekaselect.com By generating large libraries of diverse compounds based on the this compound core, researchers can rapidly screen for hits against various biological targets. eco-vector.comeurekaselect.com HTS allows for the testing of thousands of compounds in a short period, identifying promising lead candidates for further optimization. This approach, coupled with chemoinformatics and data mining, can help in identifying key structural features responsible for biological activity and guide the design of next-generation therapeutics. eco-vector.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

Another promising avenue of research is the investigation of potential synergistic effects between this compound derivatives and existing drugs. nih.govmdpi.com Combination therapies are increasingly being used to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. mdpi.com For example, a study on 5-methoxyindole-2-carboxylic acid suggested investigating its synergistic effects with other glucose-lowering drugs for diabetes. nih.gov Future studies could explore whether analogs of this compound can potentiate the effects of anticancer agents, antibiotics, or anti-inflammatory drugs. Understanding the pharmacodynamic and pharmacokinetic interactions between these compounds will be crucial for designing effective combination regimens. mdpi.com

Exploration of Marine Natural Product Inspired Indole Derivatives

Marine organisms are a rich source of structurally diverse and biologically active natural products, with indole alkaloids being a prominent class. mdpi.comresearchgate.netresearchgate.netbohrium.com Many marine indole derivatives have demonstrated potent pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netbohrium.com Future research should draw inspiration from these marine natural products to design novel analogs of this compound. By mimicking the structural features of bioactive marine indoles, it may be possible to develop new therapeutic agents with enhanced potency and novel mechanisms of action. This approach has the potential to yield compounds that can address unmet medical needs. mdpi.comresearchgate.net

常见问题

Q. Example Protocol :

Start with 5-methoxyindole.

Protect the indole NH using a tert-butoxycarbonyl (Boc) group.

Perform formylation via Vilsmeier-Haack (POCl₃/DMF, 0–5°C, 2 h).

Deprotect using acidic conditions (HCl/dioxane).

Isolate via column chromatography (hexane:EtOAc).

How can discrepancies in spectroscopic data (e.g., NMR, XRD) for this compound derivatives be systematically resolved?

Advanced

Discrepancies often arise from tautomerism, solvent effects, or crystallographic disorder. Methodological approaches include:

- Multi-technique validation : Cross-reference NMR (¹H/¹³C, COSY, HSQC) with IR (C=O stretch ~1680 cm⁻¹) and high-resolution mass spectrometry .

- X-ray crystallography : Resolve ambiguous structures by determining bond lengths and angles. For instance, the aldehyde group’s planarity in XRD confirms conjugation with the indole ring .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify tautomeric forms .

Case Study : A derivative showed conflicting NOESY correlations and XRD data due to rotational isomerism. MD simulations (AMBER) revealed dynamic equilibria, explaining the discrepancy .

What strategies optimize regioselective functionalization of this compound for medicinal chemistry applications?

Advanced

Regioselectivity challenges arise from competing reactivity at C3, C5, and C7 positions. Strategies include:

- Directing groups : Install a transient directing group (e.g., pyridine) at C2 to steer metal-catalyzed C-H activation toward C7 .

- Electrophilic substitution : Leverage the electron-rich C3 position for halogenation (NBS/CHCl₃) or nitration (HNO₃/AcOH), guided by the methoxy group’s para-directing effect .

- Cross-coupling : Suzuki-Miyaura reactions at C3 require Pd(OAc)₂/XPhos catalysts to overcome steric hindrance from the aldehyde .

Q. Table 1: Functionalization Efficiency

| Reaction Type | Catalyst/Reagent | Regioselectivity (C3:C7) | Yield (%) |

|---|---|---|---|

| Bromination | NBS | 85:15 | 72 |

| Suzuki Coupling | Pd(OAc)₂/XPhos | 92:8 | 68 |

How is this compound utilized in the development of kinase inhibitors?

Advanced

The compound serves as a scaffold for ATP-competitive inhibitors. Key applications:

- Flt3 inhibitors : Bis-indole derivatives (e.g., linking via the aldehyde group) show nanomolar activity against FLT3-ITD mutants in leukemia .

- PKC inhibitors : The aldehyde moiety is reduced to a hydroxymethyl group, enhancing hydrogen bonding with the kinase’s hinge region .

- Selectivity optimization : Introducing sulfonamide groups at C3 reduces off-target effects on MAP kinases .

Mechanistic Insight : X-ray co-crystallography (using SHELX ) of inhibitor-kinase complexes reveals critical interactions between the methoxy group and hydrophobic pockets.

What are the best practices for handling contradictions in biological activity data across studies?

Advanced

Contradictions may stem from assay variability or compound degradation. Mitigation strategies:

- Stability testing : Monitor aldehyde oxidation to carboxylic acid under storage (HPLC-MS, 0–4°C recommended) .

- Dose-response curves : Use ≥10 concentration points to calculate accurate IC₅₀ values.

- Orthogonal assays : Validate kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .

Example : A study reported inconsistent FLT3 inhibition due to DMSO solvent effects. Repetition in aqueous buffer (≤0.1% DMSO) resolved the discrepancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。